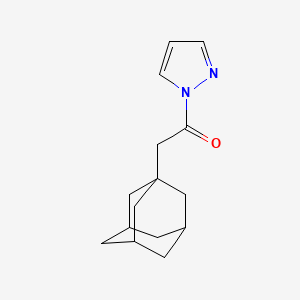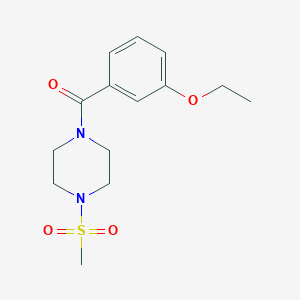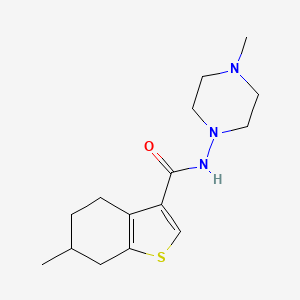![molecular formula C17H16N2O4S B4180343 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histones and other proteins involved in gene expression. By inhibiting HDACs, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can increase the acetylation status of histones and other proteins, leading to changes in gene expression patterns that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in cancer cells, including the induction of cell cycle arrest, apoptosis, and differentiation. 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can modulate the immune system by increasing the expression of immune-related genes and enhancing the activity of immune cells, such as natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide as a research tool is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in gene expression and cellular processes. However, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy. Additionally, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide and other HDAC inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors, which can help to personalize cancer treatment and improve patient outcomes. Additionally, there is a need for further research on the safety and toxicity of HDAC inhibitors, particularly in long-term treatment regimens.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors like 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells by altering the acetylation status of histones and other proteins involved in gene expression. 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has shown promising results in preclinical studies and clinical trials for various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(methylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-12-7-9-13(10-8-12)24(21,22)18-2/h3-10,18H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAGPEYUSCNRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(methylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dichloro-1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4180262.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4180285.png)
![ethyl (2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180295.png)

![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)

![3-(2,4-difluorophenyl)-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4180353.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)
